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Compound of Interest

Compound Name: 2,4-Difluorothiophenol

Cat. No.: B157739

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2,4-Difluorothiophenol

Abstract
2,4-Difluorothiophenol (CAS: 1996-44-7) is a pivotal fluorinated building block in modern synthetic chemistry, with profound applications in the deve

architecture, arising from the interplay between the electron-withdrawing fluorine atoms and the versatile thiol group, imparts a dual reactivity profile. T

electrophilic nature of 2,4-Difluorothiophenol, offering field-proven insights for researchers, scientists, and drug development professionals. We will 

characteristic reactions with mechanistic detail, and provide actionable experimental protocols.

Introduction: The Molecular Architecture and Significance
2,4-Difluorothiophenol is a light yellow liquid at room temperature, characterized by the presence of a thiol (-SH) group and two fluorine atoms on a 

design feature that fine-tunes the molecule's properties. The strategic placement of fluorine atoms significantly influences the electron distribution with

enhance metabolic stability and binding affinity in drug candidates, making it a highly sought-after intermediate in medicinal chemistry.[1]

Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of 2,4-Difluorothiopheno

Property Value Sou

CAS Number 1996-44-7 [5]

Molecular Formula C₆H₄F₂S [5]

Molecular Weight 146.16 g/mol [5]

Boiling Point 59 °C at 20 mmHg

Density 1.29 g/mL at 25 °C

Refractive Index (n20/D) 1.5235

Predicted pKa 5.78 ± 0.48 [4][

The predicted pKa of ~5.78 is particularly noteworthy. It is significantly lower than that of thiophenol (~6.6), a direct consequence of the inductive elec

the corresponding nucleophilic thiolate can be generated under milder basic conditions, a crucial advantage in syntheses involving base-sensitive fun

Ar-SH Ar-S⁻ pKa ≈ 5.78
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Figure 2: Generation of the highly nucleophilic thiolate anion.
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Key Nucleophilic Reactions
S-Alkylation and S-Arylation: The thiolate readily displaces leaving groups from alkyl halides, tosylates, and mesylates to form thioethers. This is a 

molecules.

S-Acylation: Reaction with acyl chlorides or anhydrides yields thioesters. Thioesters are important intermediates in their own right and are more rea

Michael Addition: As a soft nucleophile, the thiolate excels in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, forming carbon-sulfu

Electrophilic Character: The Electron-Deficient Ring
The powerful inductive effect of the two fluorine atoms withdraws electron density from the aromatic ring, making it electron-deficient and thus suscep

Nucleophilic Aromatic Substitution (S(_N)Ar).

Regioselectivity of Nucleophilic Aromatic Substitution (S(_N)Ar)
In an S(_N)Ar reaction, a nucleophile attacks a carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized carbanion

determines the reaction's feasibility and regioselectivity.

Activation: Both fluorine atoms activate the ring for S(_N)Ar. Fluoride is an excellent leaving group in this context because its high electronegativity 

Site of Attack: Attack can occur at either C-2 or C-4.

Attack at C-4 (para to -SH): The negative charge in the Meisenheimer intermediate is delocalized onto C-1 (bearing the -SH group) and C-3.

Attack at C-2 (ortho to -SH): The negative charge is delocalized onto the sulfur atom, C-4 (bearing a fluorine), and C-6. Delocalization onto the e

significant stabilization.

Generally, positions that are ortho or para to strong electron-withdrawing groups are most activated. In this molecule, both C-2 and C-4 fit this descrip

charge onto the sulfur atom often makes the C-2 position the kinetically favored site for nucleophilic attack, although the thermodynamic product may

Start: 2,4-Difluorothiophenol + Nucleophile (Nu⁻)

Nucleophilic Attack on Aromatic Ring

Formation of Meisenheimer Intermediate
(Resonance Stabilized Anion)

Loss of Fluoride Leaving Group (F⁻)

 Rate-determining step

Final Product:
Substituted Thiophenol Derivative
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Figure 3: Generalized workflow for an S(_N)Ar reaction involving 2,4-Difluorothiophenol.
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The following protocols are designed to be robust and illustrative of the core reactivity discussed. They represent self-validating systems where carefu

techniques (TLC, NMR, MS).

Protocol: S-Alkylation with Benzyl Bromide
This protocol details the synthesis of benzyl (2,4-difluorophenyl)sulfane, demonstrating the nucleophilic character of the thiolate.

Objective: To form a C-S bond via an S(_N)2 reaction.

Methodology:

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-Difluorothiophenol (1.0 eq, e.g., 

Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5 eq, 2.07 g, 15.0 mmol). Stir the suspension vigorously for 15 minutes at room te

Electrophile Addition: Add benzyl bromide (1.05 eq, 1.25 mL, 10.5 mmol) dropwise via syringe over 5 minutes. Causality Note: Slow addition preven

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 H

hours.

Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under re

chromatography on silica gel to yield the pure thioether.

Protocol: Nucleophilic Aromatic Substitution with Pyrrolidine
This protocol demonstrates the electrophilic nature of the aromatic ring.

Objective: To substitute the fluorine at the C-2 position with an amine nucleophile via an S(_N)Ar mechanism.

Methodology:

Reagent Preparation: In a sealed tube, dissolve 2,4-Difluorothiophenol (1.0 eq, 1.46 g, 10.0 mmol) in anhydrous Dimethyl sulfoxide (DMSO, 20 m

Nucleophile & Base Addition: Add pyrrolidine (2.2 eq, 1.83 mL, 22.0 mmol). Causality Note: Pyrrolidine acts as both the nucleophile and the base to

completion.

Heating & Monitoring: Seal the tube and heat the reaction mixture to 80-90 °C in an oil bath. Monitor the reaction by TLC or LC-MS. The reaction is

Workup: Cool the reaction to room temperature. Pour the mixture into 150 mL of 1 M HCl (aq) and extract with diethyl ether or ethyl acetate (3 x 75

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude mate

fluorothiophenol product.

Conclusion
2,4-Difluorothiophenol is a uniquely versatile reagent whose value is derived from its dualistic reactive nature. The thiol group, particularly as its con

and thioesters. Concurrently, the fluorine-substituted aromatic ring acts as an electrophile, readily undergoing Nucleophilic Aromatic Substitution. This

into complex molecular scaffolds, cementing its role as an indispensable tool for professionals in drug discovery and chemical synthesis. A thorough u

exploiting its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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